Silver methacrylate

Overview

Description

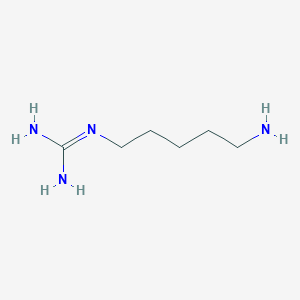

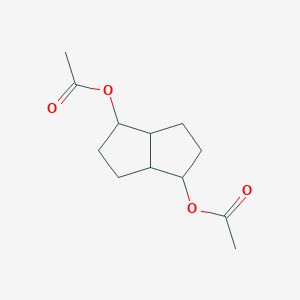

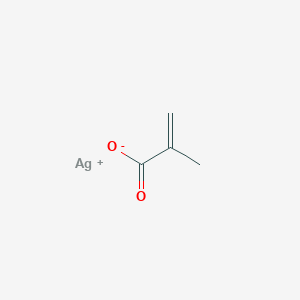

Silver Methacrylate is a chemical compound with the formula C4H5AgO2. It is a solid substance and is a metal compound . It is a derivative of methacrylic acid, which is mainly used to make poly (methyl methacrylate) and related polymers .

Synthesis Analysis

Silver Methacrylate can be synthesized using various methods. One unique method involves synthesizing extremely stable silver stearate nanoparticles (AgStNPs) incorporated in an organic-based monolith . Another approach involves the bio-reduction of Ag+ to Ag0 using aqueous extracts of the Nardostachys jatamansi root. These synthesized green AgNPs were further embedded in the copolymer poly(methyl methacrylate-co-methacrylic acid) via the emulsion copolymerization technique .Molecular Structure Analysis

The molecular structure of Silver Methacrylate can be analyzed using various techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), field emission scanning electron microscope (FE-SEM), atomic force microscopy (AFM), and UV spectrophotometer .Chemical Reactions Analysis

Silver Methacrylate can undergo various chemical reactions. For instance, it can be incorporated into polymethyl methacrylate (PMMA) thin films to evaluate the in vitro antimicrobial and antibiofilm activity against the cariogenic bacterium Streptococcus mutans .Physical And Chemical Properties Analysis

Silver Methacrylate is a solid substance . When it is used to deposit silver films on poly(methyl methacrylate) (PMMA) polymer, the optical band gap values of Ag/PMMA slightly increase as the Ag film thickness rises .Scientific Research Applications

Biomedical Applications

Silver methacrylate has been explored in various biomedical applications. For instance, silver nanoparticles, when used with poly(2-hydroxyethyl methacrylate) (pHEMA), enhance its antimicrobial properties, making it suitable for bone tissue regeneration, wound healing, cancer therapy, and ophthalmic applications (Zare et al., 2021). Additionally, silver/PMMA nanofiber demonstrates promising antibacterial properties against both Gram-negative and Gram-positive bacteria, applicable in medical devices (Kong & Jang, 2008).

Radiopaque Materials

Silver iodide complexes in poly(HEMA) particles create radiopaque materials for X-ray absorption, beneficial in medical imaging without toxic effects on cell cultures (Horák et al., 1998).

Nanocomposites and Antimicrobial Surfaces

In situ formation of silver nanoparticles in cross-linked methacrylate polymers yields antibacterial nanocomposites, useful in biomedical applications like preventing bacterial colonization (Cheng et al., 2011). Similarly, fluorine and silver ions implanted into acrylic resin (PMMA) result in effective antibacterial surfaces for medical and dental devices (Shinonaga & Arita, 2012).

Dental Applications

Silver methacrylate added to dental resin shows significant color changes upon light irradiation, indicating potential applications in dental materials (K. Yoshida et al., 2009).

Polymer Stabilization

Poly(2-hydroxyalkyl methacrylates) stabilize colloidal noble metal nanoparticles, including silver, indicating applications in coatings and materials science (Mayer & Mark, 2000).

Optical and Mechanical Properties

Silver-containing polymethyl methacrylate (PMMA) has been studied for its optical properties and potential in flexible electronics (Hasell et al., 2006). The addition of silver nanoparticles to PMMA also affects its mechanical properties like flexural and tensile strength, relevant in orthodontic and prosthodontic applications (Sodagar et al., 2012; Ghaffari et al., 2015; Ghaffari et al., 2014).

Analytical and Sensor Applications

Silver nanoparticles synthesized in methacrylic acid solution via gamma radiolysis have been used for estimating dopamine at low concentrations, showcasing potential in analytical chemistry and sensor technology (Biswal et al., 2013).

Mechanism of Action

The antimicrobial action of Silver Methacrylate is linked with four well-defined mechanisms: adhesion of AgNPs onto the surface of the cell wall and membrane, AgNPs penetration inside the cell and damaging of intracellular structures and biomolecules, AgNPs induced cellular toxicity, and modulation of microbial signal transduction pathways .

Safety and Hazards

Silver Methacrylate can cause serious eye irritation. Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . Methacrylates have a low toxicity and consumers are unlikely to come into direct contact with them in their raw form .

Future Directions

Silver Methacrylate has potential for various applications. For instance, it can be used in dental materials to prevent oral infections, such as candidiasis and stomatitis, and promote better oral health in dental-prosthesis users . It can also be used in other biomedical applications that require controlling biofilm formation on surfaces . Future research directions include synthesizing AgNPs with controlled physico-chemical properties, examining microbial development of resistance toward AgNPs, and ascertaining the susceptibility of cytotoxicity, genotoxicity, and inflammatory response to human cells upon AgNPs exposure .

properties

IUPAC Name |

silver;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.Ag/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCHENNROHVIHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5AgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884922 | |

| Record name | 2-Propenoic acid, 2-methyl-, silver(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver methacrylate | |

CAS RN |

16631-02-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, silver(1+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016631020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, silver(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver(1+) methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.